molecular formula C19H15NO4S B14523982 Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- CAS No. 62731-62-8

Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]-

Cat. No.: B14523982
CAS No.: 62731-62-8
M. Wt: 353.4 g/mol
InChI Key: LSPLUSOVSQJPAQ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- is a complex organic compound characterized by its unique molecular structure. It consists of 15 hydrogen atoms, 19 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . This compound is notable for its multiple bonds, aromatic rings, and carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- involves several steps, including the formation of the acenaphthylene ring and the subsequent sulfonylation and amination reactions. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-amino-
  • Benzoic acid, 3-amino-
  • Benzoic acid, 4-amino-

Uniqueness

Compared to similar compounds, benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]- is unique due to its complex structure, which includes multiple aromatic rings and a sulfonyl group. This complexity allows for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

CAS No.

62731-62-8

Molecular Formula

C19H15NO4S

Molecular Weight

353.4 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C19H15NO4S/c21-19(22)14-4-1-5-15(11-14)20-25(23,24)17-10-9-13-8-7-12-3-2-6-16(17)18(12)13/h1-6,9-11,20H,7-8H2,(H,21,22)

InChI Key

LSPLUSOVSQJPAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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